molecular formula C16H14BrN3O2 B10987917 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](5-bromofuran-2-yl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](5-bromofuran-2-yl)methanone

Cat. No.: B10987917
M. Wt: 360.20 g/mol
InChI Key: KJIQFFZWPDYPCX-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . Subsequent reactions introduce the pyrrolidine and bromofuran moieties under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases .

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine and bromofuran moieties may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • [2-(1H-benzimidazol-2-yl)phenyl]methanone
  • [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone
  • [2-(1H-benzimidazol-2-yl)furan-2-yl]methanone

Uniqueness

What sets 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone apart is the combination of the benzimidazole, pyrrolidine, and bromofuran moieties in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(5-bromofuran-2-yl)methanone

InChI

InChI=1S/C16H14BrN3O2/c17-14-8-7-13(22-14)16(21)20-9-3-6-12(20)15-18-10-4-1-2-5-11(10)19-15/h1-2,4-5,7-8,12H,3,6,9H2,(H,18,19)

InChI Key

KJIQFFZWPDYPCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(O2)Br)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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